molecular formula C8H11ClO4 B12442754 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate

Cat. No.: B12442754
M. Wt: 206.62 g/mol
InChI Key: VOEQTGMCAHZUNJ-UHFFFAOYSA-N
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Description

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate is an organic compound with the molecular formula C8H11ClO4 It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the hydrogen atoms on the double bond is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate can be synthesized through the esterification of maleic acid with ethanol in the presence of a catalyst, followed by chlorination. The reaction typically involves:

    Esterification: Maleic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid to form diethyl maleate.

    Chlorination: Diethyl maleate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols are used under basic conditions.

    Addition: Halogens like bromine or hydrogen gas in the presence of a catalyst are used for addition reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

Major Products Formed

    Substitution: Products include hydroxylated, aminated, or thiolated derivatives.

    Addition: Products include dihalogenated or hydrogenated compounds.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alkanes.

Scientific Research Applications

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and coatings due to its reactive double bond and ester groups.

Mechanism of Action

The mechanism of action of 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues.

    Protein Modification: The compound can modify proteins by reacting with nucleophilic amino acid residues.

Comparison with Similar Compounds

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate can be compared with other similar compounds such as diethyl maleate and diethyl fumarate. The key differences include:

    Diethyl Maleate: Lacks the chlorine atom and has a different reactivity profile.

    Diethyl Fumarate: Is the trans isomer of diethyl maleate and has different physical and chemical properties.

List of Similar Compounds

  • Diethyl Maleate
  • Diethyl Fumarate
  • Diethyl Succinate

Properties

IUPAC Name

diethyl 2-chlorobut-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEQTGMCAHZUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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